

Spectroscopic data for Unguisin B (NMR, MS)

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A Technical Guide to the Spectroscopic Data of Unguisin B

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data for **Unguisin B**, a cyclic heptapeptide of interest. The information is presented to facilitate further research and development efforts.

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Unguisin B**.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Unguisin B** were recorded in DMSO-d₆ at 500 MHz and 125 MHz, respectively[1][2].

Table 1: 1H and 13C NMR Data for Unguisin B



Position	Amino Acid	δС (ррт)	δΗ (ppm), mult. (J in Hz)
1	D-Ala	49.5	4.15, m
α-СН	18.2	1.18, d (7.1)	_
β-СН₃	171.0	8.14, d (7.1)	
СО			
2	D-Val	58.9	4.01, t (8.2)
α-CH	30.5	1.95, m	
β-СН	19.4	0.82, d (6.8)	
у-СНз	18.7	0.78, d (6.7)	_
у'-СНз	172.1	7.98, d (8.8)	_
СО			_
3	L-Leu	52.8	4.35, m
α-CH	40.1	1.55, m; 1.45, m	
β-CH ₂	24.5	1.65, m	_
у-СН	23.1	0.88, d (6.5)	
δ-CH ₃	21.8	0.83, d (6.5)	_
δ'-СН3	172.1	8.44, d (7.9)	_
СО			_
4	D-Val	57.9	3.98, t (8.1)
α-СН	30.6	1.92, m	
β-СН	19.5	0.80, d (6.7)	_
у-СН₃	18.5	0.75, d (6.6)	_
у'-СНз	172.6	7.89, d (8.7)	_
СО			_



5	D-Ala	49.3	4.25, m
α-CH	18.0	1.25, d (7.0)	
β-СН₃	171.1	8.35, d (7.2)	_
СО			_
6	D-Trp	54.5	4.45, m
α-CH	27.8	3.15, dd (14.5, 4.5); 3.05, dd (14.5, 6.5)	
β-CH ₂	110.0	10.82, s	_
Indole C-2	127.5	7.15, s	
Indole C-3	136.2		
Indole C-3a	123.8	7.50, d (7.9)	
Indole C-4	118.5	6.97, t (7.5)	_
Indole C-5	121.0	7.07, t (7.6)	
Indole C-6	111.4	7.33, d (8.1)	
Indole C-7	118.0		
Indole C-7a	172.6	7.43, d (8.5)	
СО			
7	GABA	35.8	3.10, m; 2.95, m
α-CH ₂	25.6	1.65, m	
β-CH ₂	32.9	2.10, t (7.2)	_
y-CH ₂	173.1	7.95, t (5.6)	
СО			

Note: The identification of **Unguisin B** was confirmed by comparing its ¹H and ¹³C NMR data with previously reported values[1][2].



Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of complex natural products like **Unguisin B**.

Table 2: HRESIMS Data for Unguisin J (a closely related analogue)

lon	m/z [M+H]+	Calculated Formula	Calculated m/z	Δ (ppm)
[M+H]+	773.4338	C41H57N8O7 ⁺	773.4345	0.9
[M+Na]+	795.4162	C41H56N8O7Na+	795.4164	0.3

Note: While the specific HRESIMS data for **Unguisin B** is not detailed in the primary reference, the data for the co-isolated and structurally similar Unguisin J is provided, demonstrating the methodology used[3][4]. Unguisins are a family of fungal cyclic heptapeptides that incorporate the non-proteinogenic amino acid y-aminobutyric acid (GABA) and up to five D-amino acids[1] [3].

Experimental Protocols

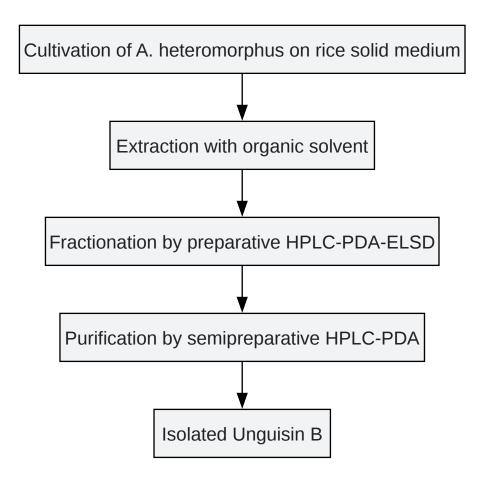
The following sections detail the methodologies used for the isolation, purification, and spectroscopic analysis of **Unguisin B**.

Isolation and Purification

Unguisin B was isolated from a solid culture of Aspergillus heteromorphus CBS 117.55[1][2].

Workflow for Isolation and Purification of Unguisin B





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Caption: Isolation and purification workflow for **Unguisin B**.

The cultivation was performed on a rice solid medium. The resulting organic-soluble extract was subjected to fractionation using preparative High-Performance Liquid Chromatography with Photodiode Array and Evaporative Light Scattering Detection (HPLC-PDA-ELSD). Final purification was achieved through semipreparative HPLC-PDA to yield pure **Unguisin B**[1][2].

NMR Spectroscopy

1D and 2D NMR experiments were conducted to elucidate the structure of **Unguisin B**[1][2].

- Instrument: Varian INOVA 500 instrument.
- Frequencies: ¹H at 500 MHz and ¹³C at 125 MHz.
- Solvent: DMSO-d6.



- Reference: The chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals (DMSO-d₆ at δ H 2.50 and δ C 39.5)[2].
- Experiments: The structural elucidation was supported by extensive 1D and 2D NMR spectroscopic analysis, including HSQC, HMBC, COSY, and 2D NOESY experiments[1][3].

Mass Spectrometry

HRESIMS/MS was used for the determination of the molecular formula[1][3].

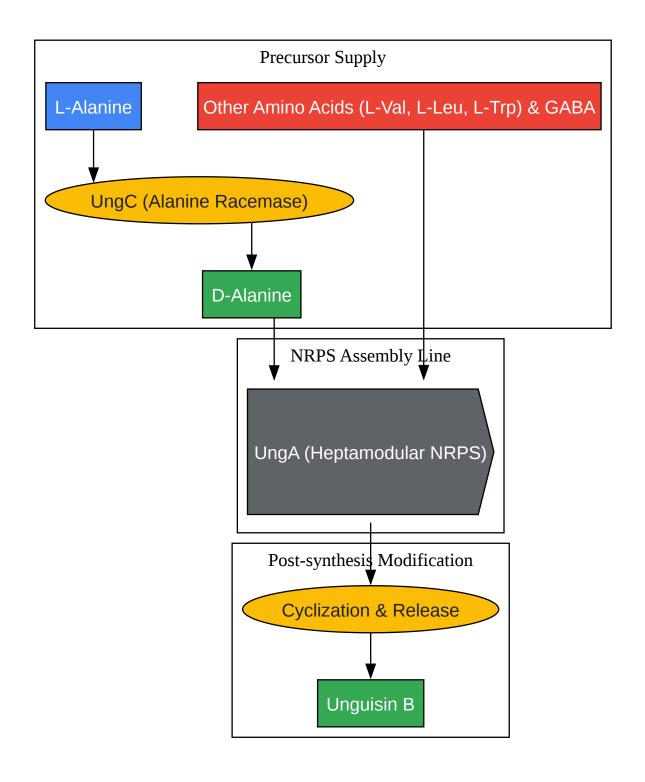
- Instrument: While the exact instrument for **Unguisin B** is not specified, a related analysis on Unguisin J was performed on an instrument capable of HRESIMS and MS/MS.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode was used to detect [M+H]⁺
 and [M+Na]⁺ ions[3][4].

Biosynthetic Pathway

Unguisins are synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS)[3]. The biosynthesis of Unguisins A and B from Aspergillus violaceofuscus involves the NRPS UngA[3].

Proposed Biosynthetic Pathway of Unguisins





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Caption: Biosynthesis of **Unguisin B** via NRPS.



The biosynthesis starts with the conversion of L-alanine to D-alanine by the alanine racemase UngC. This D-alanine, along with other proteinogenic and non-proteinogenic amino acids, is then incorporated in a step-wise manner by the seven-module NRPS, UngA. The final step involves the cyclization and release of the mature cyclic heptapeptide, **Unguisin B**[3].

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